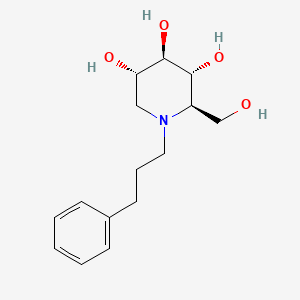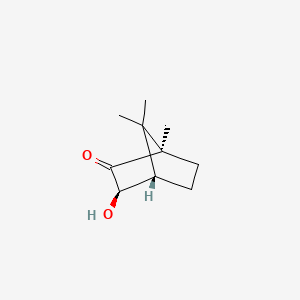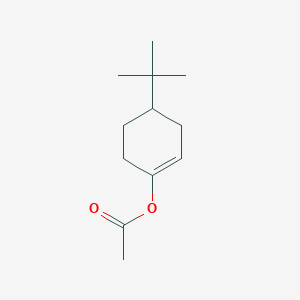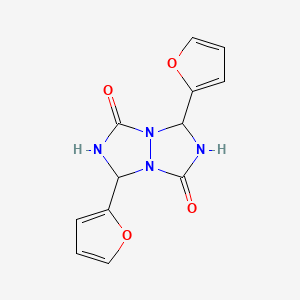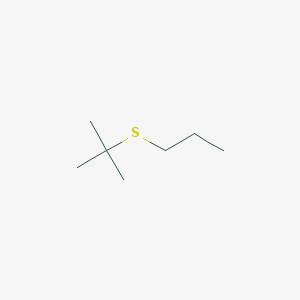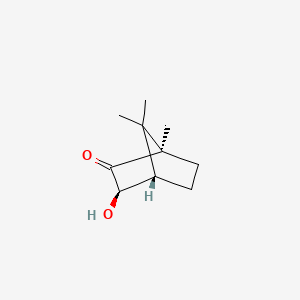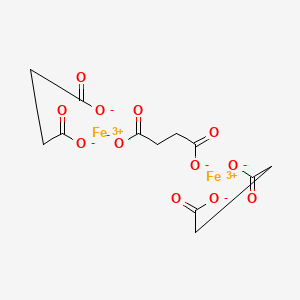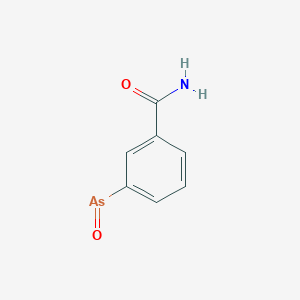
3-(Oxoarsanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Arsenosobenzamide is an organoarsenic compound with the molecular formula C7H6AsNO2 It is a derivative of benzamide where an arsenoso group replaces one of the hydrogen atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Arsenosobenzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by reduction to m-aminobenzoic acid. The m-aminobenzoic acid is then reacted with arsenic trioxide under acidic conditions to yield m-Arsenosobenzamide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of m-Arsenosobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. Safety measures are crucial due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
m-Arsenosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert it back to m-aminobenzoic acid.
Substitution: The arsenoso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction will produce m-aminobenzoic acid.
Aplicaciones Científicas De Investigación
m-Arsenosobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt biological processes in microorganisms.
Medicine: Research is ongoing to investigate its potential use in cancer therapy, leveraging its ability to interfere with cellular functions.
Mecanismo De Acción
The mechanism of action of m-Arsenosobenzamide involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is the basis for its antimicrobial and potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to m-Arsenosobenzamide include:
p-Arsenosobenzamide: A positional isomer with the arsenoso group in the para position.
o-Arsenosobenzamide: Another positional isomer with the arsenoso group in the ortho position.
Arsenic acid derivatives: Compounds where the arsenic atom is bonded to oxygen atoms instead of a benzene ring.
Uniqueness
m-Arsenosobenzamide is unique due to its specific positioning of the arsenoso group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Propiedades
Número CAS |
5440-09-5 |
|---|---|
Fórmula molecular |
C7H6AsNO2 |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
3-arsorosobenzamide |
InChI |
InChI=1S/C7H6AsNO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H2,9,10) |
Clave InChI |
XGPRMBHKUXJUNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As]=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


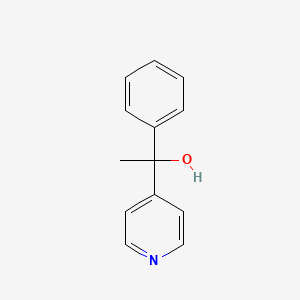

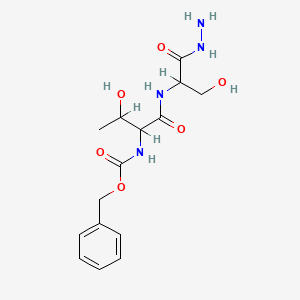
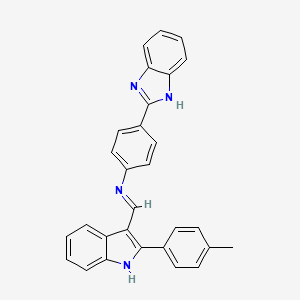
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
